molecular formula C26H37N9O7 B028587 H-Glu-his-phe-argoh CAS No. 103470-78-6

H-Glu-his-phe-argoh

Cat. No.: B028587
CAS No.: 103470-78-6
M. Wt: 587.6 g/mol
InChI Key: RFJLZUNCWCFMCI-MUGJNUQGSA-N
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Description

H-Glu-his-phe-argoh is a peptide compound composed of the amino acids glutamic acid, histidine, phenylalanine, and arginine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Glu-his-phe-argoh typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Glu-his-phe-argoh can undergo various chemical reactions, including:

    Oxidation: The histidine and arginine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine.

Scientific Research Applications

H-Glu-his-phe-argoh has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

    Medicine: Explored for its potential in drug delivery systems and as a bioactive peptide with antimicrobial properties.

    Industry: Utilized in the development of peptide-based materials and hydrogels for various applications.

Mechanism of Action

The mechanism of action of H-Glu-his-phe-argoh involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. For example, it may inhibit or activate enzymatic activity, alter cell signaling pathways, or disrupt microbial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Gly-his-phe-arg: Another peptide with similar amino acid composition but different sequence.

    His-rich peptides: Peptides with a high content of histidine residues, known for their metal-binding properties.

    Antimicrobial peptides: Peptides with the ability to kill or inhibit the growth of microorganisms.

Uniqueness

H-Glu-his-phe-argoh is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N9O7/c27-17(8-9-21(36)37)22(38)34-20(12-16-13-30-14-32-16)24(40)35-19(11-15-5-2-1-3-6-15)23(39)33-18(25(41)42)7-4-10-31-26(28)29/h1-3,5-6,13-14,17-20H,4,7-12,27H2,(H,30,32)(H,33,39)(H,34,38)(H,35,40)(H,36,37)(H,41,42)(H4,28,29,31)/t17-,18-,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJLZUNCWCFMCI-MUGJNUQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N9O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145872
Record name Acth (5-8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103470-78-6
Record name Acth (5-8)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103470786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acth (5-8)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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